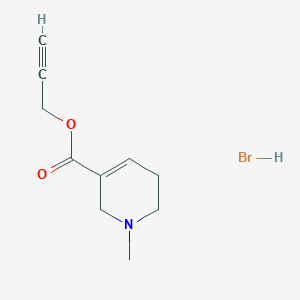

Arecaidine propargyl ester hydrobromide

Descripción general

Descripción

El hidrobromuro de arecaidina propílico ester es un compuesto químico con la fórmula molecular C10H13NO2 · HBr y un peso molecular de 260.13 g/mol . Es conocido por su papel como un potente agonista del receptor muscarínico de acetilcolina, mostrando una ligera selectividad por los receptores M2 . Este compuesto se utiliza principalmente en investigación científica debido a sus actividades biológicas específicas.

Aplicaciones Científicas De Investigación

El hidrobromuro de arecaidina propílico ester tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar la esterificación y otras reacciones químicas.

Biología: Investigado por sus efectos sobre los receptores muscarínicos de acetilcolina, particularmente los receptores M2, en varios sistemas biológicos.

Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a su actividad agonista selectiva sobre los receptores muscarínicos.

Industria: Utilizado en el desarrollo de nuevos procesos y productos químicos.

Mecanismo De Acción

El hidrobromuro de arecaidina propílico ester ejerce sus efectos uniéndose selectivamente a los receptores muscarínicos de acetilcolina M2. Esta unión induce un cambio conformacional en el receptor, lo que lleva a la activación de las vías de señalización descendentes. La selectividad del compuesto para los receptores M2 sobre otros subtipos de receptores muscarínicos (M1, M3, M4 y M5) se debe a su estructura molecular específica .

Compuestos Similares:

Arecolina: Otro agonista del receptor muscarínico con una estructura similar pero diferente selectividad del receptor.

Pilocarpina: Un agonista del receptor muscarínico utilizado en aplicaciones médicas, particularmente para el tratamiento del glaucoma.

Singularidad: El hidrobromuro de arecaidina propílico ester es único debido a su ligera selectividad para los receptores M2, lo que lo convierte en una herramienta valiosa para estudiar las funciones y vías de señalización específicas asociadas con estos receptores .

Análisis Bioquímico

Biochemical Properties

Arecaidine propargyl ester hydrobromide selectively binds to M2 over M1, M3, M4, and M5 muscarinic acetylcholine receptors (mAChRs) in CHO cells expressing the human receptors . This interaction with the M2 receptor subtype negatively modulates cell growth without affecting cell survival .

Cellular Effects

In human neuroblastoma cell lines, this compound has been shown to inhibit cell growth . This effect is attributed to its selective activation of the M2 receptor subtype . The compound does not appear to affect cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to M2 muscarinic acetylcholine receptors . This binding leads to the activation of these receptors, which in turn modulates cellular processes such as cell growth .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de hidrobromuro de arecaidina propílico ester implica la esterificación de la arecaidina con alcohol propílico en presencia de un catalizador adecuado. La reacción generalmente procede bajo condiciones suaves, con el uso de un catalizador ácido como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación .

Métodos de Producción Industrial: La producción industrial de hidrobromuro de arecaidina propílico ester sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante técnicas de recristalización o cromatografía para obtener el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrobromuro de arecaidina propílico ester experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.

Sustitución: El grupo éster puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Arecoline: Another muscarinic receptor agonist with a similar structure but different receptor selectivity.

Pilocarpine: A muscarinic receptor agonist used in medical applications, particularly for treating glaucoma.

Bethanechol: A synthetic choline ester that acts as a muscarinic receptor agonist, used to treat urinary retention.

Uniqueness: Arecaidine propargyl ester hydrobromide is unique due to its slight selectivity for M2 receptors, making it a valuable tool for studying the specific functions and signaling pathways associated with these receptors .

Propiedades

IUPAC Name |

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUAFALRBYLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OCC#C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151414 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116511-28-5 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B53444.png)

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)